4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-3532795 is a second generation inhibitor of hiv-1 maturation, exhibiting a broader spectrum of antiviral effect in vitro and in clinical studies than the prototypical maturation inhibitor bevirimat
Aplicaciones Científicas De Investigación
HIV-1 Maturation Inhibitor : BMS-955176 is identified as a second-generation HIV-1 maturation inhibitor (MI). It exhibits potent activity against a library of gag/pr recombinant viruses, representing a significant portion of subtype B polymorphic Gag diversity near the CA/SP1 cleavage site. This includes its effective action on reverse transcriptase, protease, and integrase inhibitor-resistant viruses (Nowicka-Sans et al., 2016).
Chemical Synthesis and Mechanism : The synthesis process of BMS-955176 was innovatively approached using a CuI mediated aerobic oxidation of betulin, highlighting an oxidation strategy for the installation of the C17 amino functionality. This synthesis route begins from betulin, a natural product, and proceeds in seven steps with a notable overall yield (Ortiz et al., 2017).
Mechanistic Studies and Modeling : Mechanistic studies reveal that BMS-955176 disrupts the final step in HIV-1 protease-mediated cleavage of the Gag polyprotein, leading to the production of infectious virus. It binds to Gag polymorphs with higher affinity and longer dissociation half-lives compared to earlier generation MIs, and it exhibits greater time-independent inhibition of CA/SP1 cleavage (Lin et al., 2016).
Antiviral Activity and Clinical Potential : BMS-955176 has been recognized for its broad spectrum antiviral activity and is currently in Phase IIb clinical trials as part of a combination antiretroviral regimen. It was selected for its favorable pharmacokinetic profile and its broad coverage of polymorphic viruses (Regueiro-Ren et al., 2016).
Advancement over First-Generation MIs : Compared to the first-generation MI bevirimat, BMS-955176 offers improved antiviral activity and broader spectrum coverage in vitro and in clinical studies, marking a significant advance in the field of HIV-1 maturation inhibition (Regueiro-Ren et al., 2019).
Propiedades
Número CAS |
2023808-13-9 |
---|---|
Fórmula molecular |
C42H62N2O4S |
Peso molecular |
727.486 |
Nombre IUPAC |
4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl)benzoic acid hydrochloride |
InChI |
InChI=1S/C42H62N2O4S.ClH/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7;/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46);1H/t31-,33+,34-,35+,36+,39-,40+,41+,42-;/m0./s1 |
Clave InChI |
TVYCVCAKXLKPFJ-BRHUKUJJSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC[C@@]3(C)[C@@](C2(C)C)([H])CC[C@@]4(C)[C@]5(C)CC[C@](CC[C@H]6C(C)=C)(NCCN(CC7)CCS7(=O)=O)[C@@]6([H])[C@@]5([H])CC[C@]34[H])C=C1.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-3532795 HCl; GSK-3532795 hydrochoride; GSK-3532795; GSK 3532795; GSK3532795: BMS-955176; BMS 955176; BMS955176; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.